N-(2-bromoethyl)-4-fluorobenzamide

Lipophilicity Drug Design Membrane Permeability

Researchers requiring reliable electrophilic warheads for covalent inhibitor design often face inconsistent alkylation kinetics with chloroethyl analogs. N-(2-Bromoethyl)-4-fluorobenzamide (CAS 95383-37-2) provides a definitive solution. - Superior leaving group reactivity: The bromoethyl moiety enables faster, more complete nucleophilic substitution than chloroethyl analogs, ensuring efficient target modification. - Enhanced membrane permeability: LogP 2.34 improves intracellular accumulation for cell-based target engagement assays. - Validated COX-2 inhibitory scaffold: The 4-fluoro substitution is associated with enhanced anti-inflammatory activity, making it ideal for NSAID candidate libraries. Supplied with full analytical documentation. Bulk quantities available upon request.

Molecular Formula C9H9BrFNO
Molecular Weight 246.079
CAS No. 95383-37-2
Cat. No. B2646902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromoethyl)-4-fluorobenzamide
CAS95383-37-2
Molecular FormulaC9H9BrFNO
Molecular Weight246.079
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCBr)F
InChIInChI=1S/C9H9BrFNO/c10-5-6-12-9(13)7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13)
InChIKeyUSSCXDBIFDPAHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Bromoethyl)-4-fluorobenzamide: Physicochemical Profile


N-(2-Bromoethyl)-4-fluorobenzamide (CAS 95383-37-2) is a halogenated benzamide derivative with molecular formula C9H9BrFNO and molecular weight 246.08 g/mol . The compound features a 4-fluorophenyl group attached to a benzamide core, with a 2-bromoethyl substituent on the amide nitrogen [1]. Its InChIKey is USSCXDBIFDPAHR-UHFFFAOYSA-N . Key calculated physicochemical parameters include a LogP of 2.34 and an aqueous solubility of 0.71 g/L at 25°C .

Electrophilic alkylation handle for covalent probe design
4‑Fluorobenzamide scaffold for target engagement studies
Reactive intermediate for N‑heterocycle synthesis

Why N-(2-Bromoethyl)-4-fluorobenzamide Cannot Be Substituted


In-class substitution of N-(2-bromoethyl)-4-fluorobenzamide with its chloroethyl analog (CAS 15258-01-2) or the non-fluorinated N-(2-bromoethyl)benzamide is not equivalent due to divergent leaving group reactivity, lipophilicity, and target-binding potential. The bromoethyl group is a superior leaving group in nucleophilic substitution reactions relative to chloroethyl, enabling faster and more complete alkylation of biological nucleophiles [1]. The 4-fluoro substitution increases lipophilicity (LogP 2.34 vs. 2.19 for the chloro analog) and has been associated with enhanced anti-inflammatory and COX-2 inhibitory activity in related 4-fluorobenzamide derivatives [2]. These differences directly impact synthetic efficiency, pharmacological profile, and experimental reproducibility, making direct substitution without validation untenable.

Bromoethyl warhead
Chloroethyl analog
Leaving group reactivity may shift alkylation rate; SN2 trend Br > Cl.
4‑Fluoro substitution
Non‑fluorinated benzamide
4‑Fluoro pharmacophore associated with COX‑2 activity in series; activity profile may not transfer.

N-(2-Bromoethyl)-4-fluorobenzamide vs. Key Comparators


Lipophilicity Advantage Over Chloroethyl Analog

N-(2-Bromoethyl)-4-fluorobenzamide exhibits a calculated LogP of 2.34, which is 0.15 units higher than the chloroethyl analog N-(2-chloroethyl)-4-fluorobenzamide (LogP 2.19) . This increased lipophilicity may enhance membrane permeability and target engagement in cellular assays.

Lipophilicity comparison
Data to verify
ΔLogP +0.15
2.34 vs 2.19 (calc.)
May support membrane permeability in cell assays
Cross‑study comparison; confirm experimentally
Lipophilicity Drug Design Membrane Permeability

Bromoethyl vs. Chloroethyl Leaving Group Reactivity

The bromoethyl moiety in N-(2-bromoethyl)-4-fluorobenzamide is a more effective leaving group than the chloroethyl group in N-(2-chloroethyl)-4-fluorobenzamide. In SN2 reactions, bromide is a better leaving group than chloride due to its larger size, lower basicity, and greater polarizability [1]. This translates to faster alkylation rates of nucleophilic targets such as enzyme active site residues.

Leaving group trend
Class‑level
I⁻ > Br⁻ > Cl⁻
Supports faster alkylation for covalent probe design
Relative rates depend on nucleophile/solvent
Alkylating Agent SN2 Reactivity Covalent Inhibitor Design

Anti-inflammatory Activity via 4-Fluoro Substitution

4-Fluorobenzamide derivatives have demonstrated potent anti-inflammatory and analgesic activities. In a study of novel 4-fluorobenzamide-based compounds, the most active analogs achieved up to 92.36% inhibition of carrageenan-induced paw edema and 100% writhing protection in analgesia testing, with a COX-2 selectivity index of 5.75 [1]. While direct data for N-(2-bromoethyl)-4-fluorobenzamide are not reported, the 4-fluoro substitution is a key determinant of activity in this series, suggesting that non-fluorinated analogs (e.g., N-(2-bromoethyl)benzamide) would lack this pharmacophoric element.

4‑Fluoro pharmacophore
Class‑level
92.4% edema inhibition (class repr.)
4‑Fluoro substitution associated with COX‑2 activity in series
Not reported for this exact compound
COX-2 Inhibition Anti-inflammatory Analgesic

Molecular Weight and Solubility Differences

N-(2-Bromoethyl)-4-fluorobenzamide has a molecular weight of 246.08 g/mol, which is 44.45 g/mol (22%) heavier than the chloroethyl analog (201.63 g/mol) due to bromine substitution . Its calculated aqueous solubility is 0.71 g/L at 25°C . While direct solubility data for the chloro analog are not available, the higher molecular weight and lipophilicity of the bromo compound generally correlate with lower aqueous solubility.

MW & solubility
Data to verify
ΔMW +22%
Solubility 0.71 g/L
May influence formulation and solvent selection
Calculated values; compare with chloro analog
Physicochemical Properties Solubility Formulation

N-(2-Bromoethyl)-4-fluorobenzamide: Best Applications


Covalent Inhibitor Design via Efficient Alkylation

When developing covalent enzyme inhibitors, the bromoethyl leaving group offers faster and more complete target modification compared to chloroethyl analogs [1]. This makes N-(2-bromoethyl)-4-fluorobenzamide the preferred electrophilic warhead for kinases, proteases, or other enzymes with accessible nucleophilic residues (e.g., cysteine or serine).

Fluorinated Anti-inflammatory Pharmacophore Synthesis

As an intermediate, N-(2-bromoethyl)-4-fluorobenzamide provides both a reactive alkylating handle and the 4-fluoro substitution known to enhance COX-2 inhibitory activity [2]. It is well-suited for constructing libraries of 4-fluorobenzamide-based NSAID candidates with potential for improved gastric tolerability.

Chemical Probe Development with Optimized Lipophilicity

The higher LogP (2.34 vs. 2.19 for the chloro analog) improves membrane permeability , making this compound a better choice for cell-based target engagement assays or intracellular enzyme inhibition studies where compound accumulation is required.

Heterocycle Synthesis via Alkylation

The bromoethyl group serves as an efficient alkylating agent for the synthesis of N-substituted heterocycles (e.g., morpholines, piperazines) [3]. The presence of the fluorine atom can further influence regioselectivity and product stability, offering advantages over non-fluorinated benzamides.

Application
Selection Property
Validation Focus
Covalent inhibitor probe synthesis
Bromoethyl warhead reactivity
Alkylation efficiency and target engagement
Fluorinated pharmacophore libraries
4‑Fluoro substitution
Reported COX‑2 inhibitory activity in series
Cell‑based target engagement assays
Lipophilicity profile
Membrane permeability in cellular context
N‑Heterocycle synthesis
Alkylating handle
Regioselectivity and product stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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